Cas no 2137981-35-0 (Morpholine, 4-(3-azetidinyl)-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-)

Morpholine, 4-(3-azetidinyl)-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)- 化学的及び物理的性質
名前と識別子
-
- Morpholine, 4-(3-azetidinyl)-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-
-
- インチ: 1S/C12H18N4O2/c1-2-8(1)11-14-12(18-15-11)10-7-16(3-4-17-10)9-5-13-6-9/h8-10,13H,1-7H2
- InChIKey: QONBRCXPXNJFMT-UHFFFAOYSA-N
- ほほえんだ: N1(C2CNC2)CCOC(C2ON=C(C3CC3)N=2)C1
Morpholine, 4-(3-azetidinyl)-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-371556-0.5g |
4-(azetidin-3-yl)-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)morpholine |
2137981-35-0 | 0.5g |
$1014.0 | 2023-03-02 | ||
Enamine | EN300-371556-10.0g |
4-(azetidin-3-yl)-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)morpholine |
2137981-35-0 | 10.0g |
$4545.0 | 2023-03-02 | ||
Enamine | EN300-371556-1.0g |
4-(azetidin-3-yl)-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)morpholine |
2137981-35-0 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-371556-2.5g |
4-(azetidin-3-yl)-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)morpholine |
2137981-35-0 | 2.5g |
$2071.0 | 2023-03-02 | ||
Enamine | EN300-371556-0.25g |
4-(azetidin-3-yl)-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)morpholine |
2137981-35-0 | 0.25g |
$972.0 | 2023-03-02 | ||
Enamine | EN300-371556-0.1g |
4-(azetidin-3-yl)-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)morpholine |
2137981-35-0 | 0.1g |
$930.0 | 2023-03-02 | ||
Enamine | EN300-371556-5.0g |
4-(azetidin-3-yl)-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)morpholine |
2137981-35-0 | 5.0g |
$3065.0 | 2023-03-02 | ||
Enamine | EN300-371556-0.05g |
4-(azetidin-3-yl)-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)morpholine |
2137981-35-0 | 0.05g |
$888.0 | 2023-03-02 |
Morpholine, 4-(3-azetidinyl)-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)- 関連文献
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
-
Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
-
Fuxing Sun,Briana Aguila,Jason A. Perman,Shengqian Ma,Guangshan Zhu J. Mater. Chem. A, 2016,4, 15240-15246
-
Wei Chen Nanoscale, 2015,7, 6957-6990
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
Morpholine, 4-(3-azetidinyl)-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-に関する追加情報
Exploring the Unique Properties and Applications of Morpholine, 4-(3-azetidinyl)-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)- (CAS No. 2137981-35-0)
In the ever-evolving landscape of chemical research and pharmaceutical development, Morpholine, 4-(3-azetidinyl)-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)- (CAS No. 2137981-35-0) has emerged as a compound of significant interest. This molecule, characterized by its intricate heterocyclic structure, combines the morpholine and azetidine moieties with a cyclopropyl-oxadiazole group, offering a unique scaffold for various applications. Researchers and industry professionals are increasingly drawn to its potential in drug discovery, material science, and agrochemical innovation.
The structural complexity of Morpholine, 4-(3-azetidinyl)-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)- (CAS No. 2137981-35-0) makes it a compelling subject for synthetic chemistry. The presence of the 1,2,4-oxadiazole ring, known for its bioisosteric properties, enhances the compound's stability and bioavailability. This feature aligns with current trends in medicinal chemistry, where researchers seek to optimize pharmacokinetic profiles. The cyclopropyl group further contributes to the molecule's rigidity, a desirable trait in designing selective enzyme inhibitors or receptor modulators.
Recent advancements in computational chemistry and artificial intelligence (AI)-assisted drug design have spotlighted compounds like Morpholine, 4-(3-azetidinyl)-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-. AI-driven platforms frequently analyze such structures for drug-likeness and target affinity, addressing common user queries about "how to predict compound activity" or "best scaffolds for kinase inhibitors." The compound's balanced lipophilicity, influenced by its morpholine and azetidine components, makes it a candidate for central nervous system (CNS) drug development—a hot topic in neurodegenerative disease research.
Beyond pharmaceuticals, this compound's heterocyclic framework holds promise in material science. The oxadiazole moiety, known for its electron-withdrawing properties, could be leveraged in designing organic semiconductors or light-emitting diodes (OLEDs). Such applications resonate with the growing demand for sustainable electronics, a frequently searched topic in engineering forums. Additionally, the azetidine ring's strain energy might contribute to novel polymer architectures, appealing to researchers exploring "high-performance materials for 3D printing."
From a synthetic perspective, the preparation of Morpholine, 4-(3-azetidinyl)-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)- involves sophisticated multi-step protocols. Modern organic chemists often discuss "efficient routes to fused heterocycles" or "green chemistry approaches for nitrogen-containing compounds"—questions this molecule's synthesis could address. The 3-cyclopropyl-1,2,4-oxadiazol-5-yl group typically requires careful cyclization strategies, while the 4-(3-azetidinyl)morpholine segment demands selective protection-deprotection sequences. These challenges mirror industry needs for scalable yet environmentally benign processes.
Analytical characterization of CAS No. 2137981-35-0 employs advanced techniques like NMR spectroscopy, high-resolution mass spectrometry (HRMS), and X-ray crystallography—topics frequently searched by quality control professionals. The compound's purity profile is critical given its potential as a pharmaceutical intermediate or biological probe. Discussions around "HPLC method development for polar compounds" or "characterizing thermally labile molecules" often reference such structurally complex entities.
In the context of intellectual property, Morpholine, 4-(3-azetidinyl)-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)- represents an opportunity for patent landscaping. Innovators searching for "novel chemical space in small molecule drugs" or "underexplored heterocyclic cores" would find this chemotype relevant. Its structural novelty—combining spirocyclic elements with polar heteroatoms—could circumvent existing patent claims while offering new biological activities.
Environmental and toxicological studies of this compound remain an active area of investigation, aligning with regulatory trends toward "green chemistry" and "sustainable molecular design." The morpholine fragment's metabolic fate and the oxadiazole's potential degradation products are subjects of predictive modeling—a technique gaining traction in environmental risk assessment workflows.
As research continues, Morpholine, 4-(3-azetidinyl)-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)- (CAS No. 2137981-35-0) exemplifies the intersection of traditional medicinal chemistry and modern discovery paradigms. Its versatility across therapeutic areas, material applications, and synthetic challenges ensures its place in contemporary scientific discourse, answering both academic curiosities and industrial needs.
2137981-35-0 (Morpholine, 4-(3-azetidinyl)-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-) 関連製品
- 1206990-71-7(2-(benzylsulfanyl)-5-(4-bromophenyl)-1-(4-methylphenyl)-1H-imidazole)
- 2097993-21-8(4-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)cyclohexane-1-carboxylic acid)
- 860692-52-0(4-Acetamido-2-sulfanylbenzoic acid)
- 6200-60-8(Imidazo[1,2-a]pyridine-3-carboxylic acid)
- 2408972-26-7(1-Benzyl-5-propan-2-yltriazol-4-amine;hydrochloride)
- 340825-20-9(Ethyl 2-(3-chloro-4-fluorophenyl)acetate)
- 25140-93-6(2-3-(propan-2-yl)phenoxypropanoic Acid)
- 919847-11-3(N-4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl-4-(propane-2-sulfonyl)benzamide)
- 2092039-71-7(1-(4-(3-Hydroxyazetidine-1-carbonyl)phenyl)ethan-1-one)
- 2138223-22-8(5-amino-2-propyl-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid)




